Comparative Potency: Sub-Nanomolar Affinity vs. Approved ERAs
ET receptor antagonist 2 demonstrates a higher binding affinity for the ET receptor (IC50 = 0.22 nM) compared to several clinically approved and widely used reference antagonists in the same assay system . Specifically, in a calcium mobilization assay using ETA-expressing cells, its potency is superior to bosentan (IC50 = 9.9 nM), macitentan (IC50 = 1.3 nM), and zibotentan (IC50 = 8.6 nM), and comparable to ambrisentan (IC50 = 0.6 nM) [1]. This indicates that at equimolar concentrations, ET receptor antagonist 2 achieves a higher degree of receptor occupancy, translating to a more robust functional blockade in vitro.
| Evidence Dimension | Potency (IC50) for ET receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 0.22 nM |
| Comparator Or Baseline | Bosentan: IC50 = 9.9 nM; Macitentan: IC50 = 1.3 nM; Ambrisentan: IC50 = 0.6 nM; Zibotentan: IC50 = 8.6 nM |
| Quantified Difference | ET receptor antagonist 2 is 45-fold more potent than bosentan (9.9 nM / 0.22 nM), 6-fold more potent than macitentan (1.3 nM / 0.22 nM), and 2.7-fold more potent than ambrisentan (0.6 nM / 0.22 nM) in this assay context. |
| Conditions | Calcium mobilization assay in cells expressing the ETA receptor [1] |
Why This Matters
For researchers, higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and solubility-related artifacts in cell-based assays.
- [1] Hou, J., et al. (2024). Structural basis of antagonist selectivity in endothelin receptors. *Cell Discovery*, 10, 79. Fig. 1a. View Source
